molecular formula C18H9Cl2F3N2O2 B2616891 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 478043-59-3

6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2616891
CAS No.: 478043-59-3
M. Wt: 413.18
InChI Key: JOTXWNPAJLILTC-UHFFFAOYSA-N
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Description

6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes chlorobenzoyl, chlorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 3-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized in the presence of a trifluoromethylating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-methyl-2,3-dihydropyridazin-3-one
  • 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-ethyl-2,3-dihydropyridazin-3-one

Uniqueness

Compared to similar compounds, 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F3N2O2/c19-11-6-4-10(5-7-11)17(27)16-14(18(21,22)23)9-15(26)25(24-16)13-3-1-2-12(20)8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTXWNPAJLILTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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